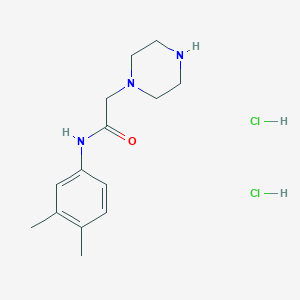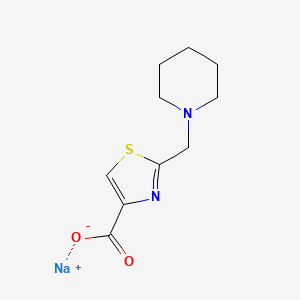![molecular formula C12H25Cl2N3O B1396433 N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride CAS No. 1452516-78-7](/img/structure/B1396433.png)
N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride
Übersicht
Beschreibung
N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride, or NMP-P2-A;P2-O;DHC for short, is a synthetic compound used for various scientific research applications. It is a white crystalline solid with a molecular weight of 447.9 g/mol. It is soluble in water and has a melting point of 206-208°C. NMP-P2-A;P2-O;DHC is a derivative of the naturally occurring molecule, propan-2-ol, and is synthesized in a laboratory setting. It is a useful compound for research in biochemistry, pharmacology, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Nitrogen-containing compounds, including amines, are pivotal in various industrial and agricultural applications but pose environmental and health risks due to their recalcitrance and toxicity. Advanced oxidation processes (AOPs) have been highlighted as effective methods for degrading nitrogen-containing hazardous compounds, improving the efficacy of water treatment schemes. This approach is crucial for managing the environmental impact of nitrogenous waste, showcasing the importance of chemical research in environmental protection and sustainability. The research underscores the potential of AOPs to address global concerns about water pollution and health risks associated with nitrogen-containing compounds, indicating a significant area of application for related chemical studies (Bhat & Gogate, 2021).
Bio-inspired Materials
The development of bio-inspired adhesive materials has gained significant attention for medical applications, including wound healing, tissue sealants, and hemostatic materials. Research into mimicking the adhesive proteins of mussels, which demonstrate robust wet-resistant adhesion, has led to the creation of novel polymers like chitosan-catechol. These materials promise advancements in biocompatible adhesives for medical use, illustrating how chemical research contributes to innovative healthcare solutions (Ryu, Hong, & Lee, 2015).
Corrosion Inhibition
The exploration of carbohydrate polymers as corrosion inhibitors presents a sustainable approach to protecting metal substrates in various environments. This research is pivotal for extending the lifespan of metal components in industrial applications, highlighting the role of chemical studies in material science and engineering. Understanding the mechanisms through which these biopolymers protect against corrosion can lead to the development of greener, more efficient corrosion inhibitors, demonstrating the compound's relevance in developing sustainable industrial solutions (Umoren & Eduok, 2016).
Eigenschaften
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.C3H8O.2ClH/c1-7(2)11-6-9-4-5-10-8(3)12-9;1-3(2)4;;/h4-5,7,11H,6H2,1-3H3;3-4H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXVJWWITWXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(C)C.CC(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



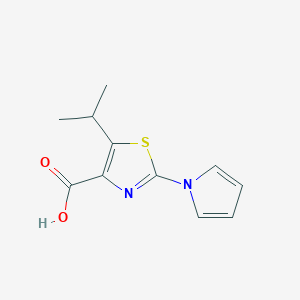
![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)

![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
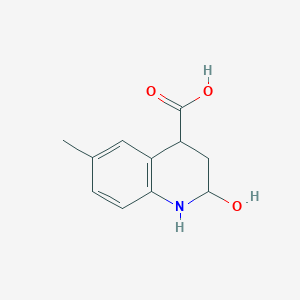
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)

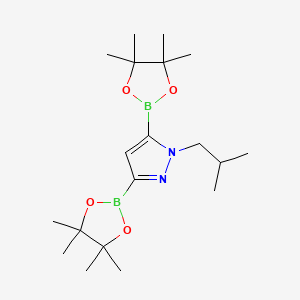
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
